Cdk/hdac-IN-2

Description

BenchChem offers high-quality Cdk/hdac-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cdk/hdac-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H20Cl2N6O3 |

|---|---|

Molecular Weight |

523.4 g/mol |

IUPAC Name |

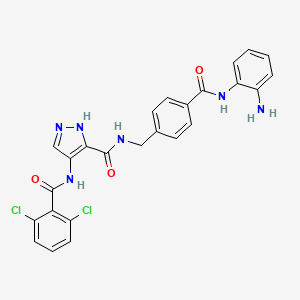

N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C25H20Cl2N6O3/c26-16-4-3-5-17(27)21(16)24(35)32-20-13-30-33-22(20)25(36)29-12-14-8-10-15(11-9-14)23(34)31-19-7-2-1-6-18(19)28/h1-11,13H,12,28H2,(H,29,36)(H,30,33)(H,31,34)(H,32,35) |

InChI Key |

ZBKTZKKFSWSOOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |

Origin of Product |

United States |

Cdk/hdac-IN-2 mechanism of action

Core Mechanism of Action

Cdk/hdac-IN-2 exerts its anti-proliferative effects through the simultaneous inhibition of two critical classes of enzymes involved in cell cycle regulation and gene expression.

-

CDK Inhibition: By targeting CDK1 and CDK2, the compound directly interferes with cell cycle progression. CDK1 is essential for the G2/M transition, while CDK2 plays a crucial role in the G1/S transition. Their inhibition leads to cell cycle arrest, preventing cancer cells from dividing and proliferating.[1][2]

-

HDAC Inhibition: The inhibition of class I HDACs (HDAC1, 2, and 3) results in the hyperacetylation of histone and non-histone proteins.[3] This epigenetic modification leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. A key target is the gene encoding the CDK inhibitor p21, which, when upregulated, further reinforces cell cycle arrest.[2] Hyperacetylation of non-histone proteins, such as p53, can also stabilize them and promote apoptosis.[3]

The synergistic effect of inhibiting both CDKs and HDACs is a promising strategy in cancer therapy. HDAC inhibition can sensitize cancer cells to the effects of CDK inhibitors, potentially overcoming drug resistance.[4][5] This dual-action approach leads to a robust induction of cell cycle arrest (primarily at the G2/M phase as reported for Cdk/hdac-IN-2) and apoptosis.[1][6]

Quantitative Data

Specific IC50 values for Cdk/hdac-IN-2 are not publicly available. For illustrative purposes, the following table presents representative data for a well-characterized dual CDK/HDAC inhibitor, compound 11k , which targets CDK4 and multiple HDAC isoforms.[7] This demonstrates how such data is typically presented.

Table 1: Representative Enzymatic Inhibitory Activities (Compound 11k) [7]

| Target | IC50 (nM) |

|---|---|

| CDK4 | 23.59 |

| HDAC1 | 61.11 |

| HDAC2 | 80.62 |

| HDAC6 | 45.33 |

Table 2: Representative Anti-proliferative Activities (Compound 11k) [7]

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| H460 | Non-small cell lung | 1.20 |

| MDA-MB-468 | Breast | 1.34 |

| HCT116 | Colon | 2.07 |

| HepG2 | Liver | 2.66 |

Signaling Pathways

The mechanism of Cdk/hdac-IN-2 involves the perturbation of key signaling pathways that control cell division and survival. The diagram below illustrates the central nodes of these pathways and the points of intervention by the inhibitor.

References

- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cdk/hdac-IN-2: A Potent Dual Inhibitor of Cyclin-Dependent Kinases and Histone Deacetylases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk/hdac-IN-2, also identified as compound 7c in seminal research, is a potent dual inhibitor targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). This small molecule demonstrates significant enzymatic inhibitory activity against class I HDACs and key cell cycle-regulating CDKs. Functionally, it induces G2/M phase cell cycle arrest and apoptosis in cancer cell lines, highlighting its potential as a promising anti-tumor agent. This document provides a comprehensive technical overview of the target profile, mechanism of action, and underlying experimental methodologies related to Cdk/hdac-IN-2.

Target Profile and Quantitative Data

Cdk/hdac-IN-2 exhibits potent and selective inhibitory activity against specific class I HDACs and CDKs. The inhibitor is particularly effective against HDAC1, HDAC2, HDAC3, CDK1, and CDK2. Notably, it shows significantly less activity against HDAC6 and HDAC8. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| HDACs | |

| HDAC1 | 6.4 |

| HDAC2 | 0.25 |

| HDAC3 | 45 |

| HDAC6 | >1000 |

| HDAC8 | >1000 |

| CDKs | |

| CDK1 | 8.63 |

| CDK2 | 0.30 |

Mechanism of Action

The dual-inhibition mechanism of Cdk/hdac-IN-2 results in a multi-faceted anti-proliferative effect on cancer cells.

2.1. Histone Deacetylase (HDAC) Inhibition: By inhibiting class I HDACs, Cdk/hdac-IN-2 prevents the removal of acetyl groups from histone proteins. This leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes that are often silenced in cancer.

2.2. Cyclin-Dependent Kinase (CDK) Inhibition: The inhibition of CDK1 and CDK2 disrupts the normal progression of the cell cycle. Specifically, these kinases are crucial for the G2 to M phase transition. Their inhibition by Cdk/hdac-IN-2 leads to a halt in the cell cycle at the G2/M checkpoint.

2.3. Cellular Effects: The combined effect of HDAC and CDK inhibition culminates in two primary cellular outcomes:

-

G2/M Phase Cell Cycle Arrest: As a direct consequence of CDK1/2 inhibition, treated cells are unable to proceed into mitosis.

-

Induction of Apoptosis: The disruption of cell cycle regulation and the re-expression of pro-apoptotic genes due to HDAC inhibition trigger programmed cell death.

Caption: Mechanism of action for Cdk/hdac-IN-2.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of Cdk/hdac-IN-2, as detailed in the primary literature.

3.1. Enzymatic Assays (In Vitro)

-

HDAC Inhibitory Assay: The inhibitory activity against HDAC isoforms is typically determined using a fluorogenic assay. Recombinant human HDAC enzymes are incubated with the test compound (Cdk/hdac-IN-2) at various concentrations and a fluorogenic substrate. The deacetylation of the substrate by the enzyme is coupled to a developer that releases a fluorescent molecule. The fluorescence intensity is measured, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

CDK Inhibitory Assay: The potency of Cdk/hdac-IN-2 against CDK enzymes is commonly assessed using a kinase activity assay. This can be performed using various formats, such as radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or luminescence-based assays (measuring the depletion of ATP). Recombinant CDK/cyclin complexes are incubated with the inhibitor and a specific substrate in the presence of ATP. The kinase activity is measured, and IC50 values are determined.

Caption: General experimental workflow for inhibitor characterization.

3.2. Cell-Based Assays (In Vitro)

-

Cell Proliferation Assay: To determine the anti-proliferative effects of Cdk/hdac-IN-2, various cancer cell lines are treated with increasing concentrations of the compound for a defined period (e.g., 72 hours). Cell viability is then assessed using methods such as the MTT or SRB assay.

-

Cell Cycle Analysis: Cancer cells are treated with Cdk/hdac-IN-2 for a specified time (e.g., 24 or 48 hours). The cells are then fixed, stained with a DNA-intercalating dye (such as propidium iodide), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to determine the point of cell cycle arrest.

-

Apoptosis Assay: The induction of apoptosis is typically measured using flow cytometry after staining cells with Annexin V and a viability dye (like propidium iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. This allows for the quantification of early and late apoptotic cells.

Signaling Pathway Visualization

The dual inhibitory action of Cdk/hdac-IN-2 perturbs the core machinery of cell cycle progression, leading to G2/M arrest and subsequent apoptosis.

Caption: Key signaling pathways affected by Cdk/hdac-IN-2.

Conclusion

Cdk/hdac-IN-2 is a highly potent dual inhibitor of class I HDACs and key cell cycle CDKs. Its ability to concurrently induce cell cycle arrest at the G2/M checkpoint and promote apoptosis underscores the therapeutic potential of targeting both epigenetic and cell cycle regulatory pathways in oncology. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile as a potential anti-cancer therapeutic.

Unveiling Cdk/hdac-IN-2: A Dual Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Cdk/hdac-IN-2, also identified as compound 7c in seminal research, is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Its targeted action against these key enzyme families, which are crucial regulators of cell cycle progression and gene expression, positions it as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of Cdk/hdac-IN-2, based on published scientific literature.

Chemical Properties and Synthesis

Cdk/hdac-IN-2, with the chemical name N-(4-((2-aminophenyl)carbamoyl)benzyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide, possesses a molecular formula of C25H20Cl2N6O3 and a molecular weight of 523.37 g/mol .[1] The molecule features a 1-H-pyrazole-3-carboxamide core structure.

The synthesis of Cdk/hdac-IN-2 is a multi-step process, beginning with the protection of 4-nitro-1H-pyrazole-3-carboxylic acid, followed by a series of reactions including amidation, reduction of the nitro group, and coupling with various intermediates to yield the final compound.

Table 1: Physicochemical Properties of Cdk/hdac-IN-2

| Property | Value |

| Molecular Formula | C25H20Cl2N6O3 |

| Molecular Weight | 523.37 g/mol [1] |

| IUPAC Name | N-(4-((2-aminophenyl)carbamoyl)benzyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide |

| Appearance | Solid |

Biological Activity and Mechanism of Action

Cdk/hdac-IN-2 exhibits potent inhibitory activity against both CDK and HDAC enzymes. Specifically, it targets HDAC1, HDAC2, and HDAC3, as well as CDK1 and CDK2.[1] The dual inhibition of these pathways leads to a synergistic anti-tumor effect.

The mechanism of action involves the induction of cell cycle arrest, primarily at the G2/M phase, and the promotion of apoptosis (programmed cell death) in cancer cells.[1] By inhibiting HDACs, Cdk/hdac-IN-2 leads to an increase in the acetylation of histone and non-histone proteins, which in turn affects gene expression, leading to the upregulation of tumor suppressor genes like p21. The inhibition of CDKs directly interferes with the cell cycle machinery, preventing cancer cell proliferation.

Table 2: In Vitro Inhibitory Activity of Cdk/hdac-IN-2

| Target | IC50 (nM) |

| HDAC1 | Data not available in provided search results |

| HDAC2 | 0.25 |

| CDK2 | 0.30 |

Note: IC50 values are from the study by Cheng et al. (2020) for compound 7c.

Table 3: Anti-proliferative Activity of Cdk/hdac-IN-2 (Compound 7c)

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Non-small cell lung cancer | Not available in search results |

| A375 | Melanoma | Not available in search results |

| HepG2 | Liver cancer | Not available in search results |

| HCT116 | Colon cancer | Not available in search results |

| HeLa | Cervical cancer | Not available in search results |

Note: While the search results mention anti-proliferative activity, specific IC50 values for these cell lines were not found.

Experimental Protocols

General Synthesis of 1-H-pyrazole-3-carboxamide derivatives (Illustrative)

The synthesis of the core scaffold typically involves the following key steps, as described in the literature for analogous compounds:

-

Protection of the pyrazole nitrogen: The NH group of a starting pyrazole derivative is protected, often using a suitable protecting group like a substituted benzyl group.

-

Amide coupling: The carboxylic acid group on the pyrazole ring is activated and then coupled with an appropriate amine to form the first amide bond.

-

Functional group manipulation: This may involve the reduction of a nitro group to an amine or other transformations on the substituent at the 4-position of the pyrazole ring.

-

Second amide coupling: The newly formed amine is then coupled with a substituted benzoic acid to introduce the second amide linkage.

-

Deprotection: The protecting group on the pyrazole nitrogen is removed to yield the final product.

For the specific, detailed synthesis protocol of Cdk/hdac-IN-2 (compound 7c), please refer to the supporting information of the original research article by Cheng et al., European Journal of Medicinal Chemistry, 2020.

In Vitro Kinase and Deacetylase Assays

Enzymatic assays are performed to determine the inhibitory activity of the compound against specific CDK and HDAC isoforms. Typically, a fluorescent-based assay is used. The compound at various concentrations is incubated with the recombinant enzyme and a specific substrate. The enzyme activity is measured by detecting the product formation, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Assays

-

Cell Viability Assay: Cancer cell lines are treated with increasing concentrations of Cdk/hdac-IN-2 for a specified period (e.g., 72 hours). Cell viability is assessed using methods like the MTT or SRB assay to determine the anti-proliferative activity (IC50).

-

Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Assay: Apoptosis induction is evaluated using techniques such as Annexin V/PI staining followed by flow cytometry, which distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of Cdk/hdac-IN-2 and a general experimental workflow for its evaluation.

Caption: Proposed signaling pathway of Cdk/hdac-IN-2.

Caption: General experimental workflow for Cdk/hdac-IN-2 evaluation.

References

Dual Cdk/HDAC Inhibitors: A Technical Guide to a Promising Class of Anti-Cancer Agents

A Foreword on "Cdk/hdac-IN-2" : Initial inquiries into the specific inhibitor "Cdk/hdac-IN-2" revealed it to be a product catalog name with limited publicly available scientific data. To provide a comprehensive and technically detailed guide as requested, this document will focus on a well-characterized dual Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) inhibitor, HDAC1/2 and CDK2-IN-1 (also known as compound 14d) . This compound shares a similar target profile (inhibiting Class I HDACs and a key cell cycle CDK) and serves as an excellent representative for this inhibitor class, for which detailed experimental data is available in the scientific literature.

Introduction to Dual Cdk/HDAC Inhibitors

The concurrent inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) represents a promising strategy in cancer therapy. CDKs are crucial regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. HDACs, on the other hand, are key epigenetic modulators that influence gene expression by altering chromatin structure. The dysregulation of HDACs is also frequently observed in malignancies, leading to the silencing of tumor suppressor genes.

By simultaneously targeting both pathways, dual Cdk/HDAC inhibitors can exert a multi-pronged attack on cancer cells, leading to synergistic effects such as potent cell cycle arrest and induction of apoptosis (programmed cell death). This dual-action approach may also help to overcome mechanisms of drug resistance that can arise from single-target therapies.

The Cdk/HDAC Inhibitor Family

Dual Cdk/HDAC inhibitors are synthetic small molecules designed to interact with the active sites of both enzyme families. Structurally, they often incorporate pharmacophores known to bind to the ATP-binding pocket of CDKs and a zinc-binding group characteristic of HDAC inhibitors.

HDAC1/2 and CDK2-IN-1 (Compound 14d) belongs to a class of purine-based inhibitors. Its design integrates a pharmacophore targeting the recognition cap group of HDACs with a moiety that inhibits CDK2.

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory and anti-proliferative activities of the representative dual inhibitor, HDAC1/2 and CDK2-IN-1.

Table 1: Enzymatic Inhibitory Activity of HDAC1/2 and CDK2-IN-1 [1]

| Target Enzyme | IC50 (nM) |

| HDAC1 | 70.7 |

| HDAC2 | 23.1 |

| CDK2 | 800 |

Table 2: Anti-proliferative Activity of HDAC1/2 and CDK2-IN-1 against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Lung Cancer | 1.59 |

| A375 | Melanoma | 0.47 |

| HepG2 | Liver Cancer | 0.86 |

| HCT116 | Colon Cancer | 0.58 |

| HeLa | Cervical Cancer | 1.05 |

Experimental Protocols

This section details the methodologies used to characterize the biological activity of dual Cdk/HDAC inhibitors, using HDAC1/2 and CDK2-IN-1 as an example.

HDAC and CDK Enzymatic Assays

Objective: To determine the in vitro inhibitory potency of the compound against target HDAC and CDK enzymes.

Methodology:

-

HDAC Inhibition Assay: A fluorescent-based assay is typically used.

-

Recombinant human HDAC1 and HDAC2 enzymes are incubated with the test compound at various concentrations.

-

A fluorogenic HDAC substrate is added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a specified time.

-

A developer solution is added to stop the reaction and generate a fluorescent signal.

-

The fluorescence is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

-

CDK2 Inhibition Assay: A common method is the ADP-Glo™ Kinase Assay.

-

Recombinant human CDK2/Cyclin E1 complex is incubated with the test compound at various concentrations.

-

A suitable substrate (e.g., Histone H1) and ATP are added to initiate the kinase reaction.

-

The reaction is incubated at 37°C.

-

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Luminescence is measured using a microplate reader.

-

IC50 values are determined from the dose-response curve.

-

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

-

Cancer cells are treated with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.

-

The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Methodology:

-

Cancer cells are treated with the test compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways and Mechanisms of Action

Dual Cdk/HDAC inhibitors exert their anti-cancer effects by modulating key signaling pathways that control cell proliferation and survival.

Mechanism of Action:

-

HDAC Inhibition: Inhibition of HDAC1 and HDAC2 leads to the hyperacetylation of histone proteins. This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as the CDK inhibitor p21. Hyperacetylation of non-histone proteins, including transcription factors, can also contribute to anti-tumor effects.

-

CDK Inhibition: Inhibition of CDK2, a key kinase for the G1/S and S phase transitions, directly halts cell cycle progression.

The synergistic effect of these two actions is a robust blockade of the cell cycle, often at the G2/M phase, and the potent induction of apoptosis.[1] Some studies also suggest that the induction of apoptosis by these compounds may be linked to an increase in intracellular reactive oxygen species (ROS).[1]

Diagrams:

References

The Role of Cdk/hdac-IN-2 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk/hdac-IN-2, also known as HDAC1/2 and CDK2-IN-1, is a potent dual inhibitor of Class I histone deacetylases (HDACs) and cyclin-dependent kinase 2 (CDK2). This small molecule has demonstrated significant anti-proliferative activity in various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of Cdk/hdac-IN-2, focusing on its role in disrupting cell cycle progression. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer. Cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) are two key families of enzymes that play crucial roles in cell cycle control. CDKs, in association with their cyclin partners, drive the progression through different phases of the cell cycle. HDACs are epigenetic modifiers that regulate gene expression, including that of several cell cycle regulators. The simultaneous inhibition of both CDKs and HDACs presents a promising therapeutic strategy to synergistically induce cancer cell death and overcome drug resistance. Cdk/hdac-IN-2 has emerged as a significant tool compound for investigating this dual-inhibition strategy.

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

Cdk/hdac-IN-2 exerts its anti-proliferative effects by primarily inducing a robust cell cycle arrest in the G2/M phase. This is a consequence of its dual inhibitory activity against HDAC1/2 and CDK2.

The inhibition of HDAC1 and HDAC2 leads to the hyperacetylation of histones, altering chromatin structure and leading to the transcriptional activation of certain genes. A key target is the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1).[1][2] The upregulation of p21 plays a critical role in mediating cell cycle arrest by inhibiting the activity of CDK complexes, including CDK2/cyclin E and CDK1/cyclin B, which are essential for S phase entry and G2/M transition, respectively.[1][3]

Simultaneously, the direct inhibition of CDK2 by Cdk/hdac-IN-2 further disrupts the G1/S and S phase progression. The combined effect of p21-mediated CDK inhibition and direct CDK2 inhibition culminates in a significant accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis.[4][5]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of Cdk/hdac-IN-2.

Table 1: In Vitro Inhibitory Activity of Cdk/hdac-IN-2

| Target Enzyme | IC50 (μM) |

| HDAC1 | 0.0707 |

| HDAC2 | 0.0231 |

| CDK2 | 0.80 |

Data compiled from publicly available information.

Table 2: Anti-proliferative Activity of Cdk/hdac-IN-2 against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| H460 | Non-small cell lung cancer | 1.59 |

| A375 | Melanoma | 0.47 |

| HepG2 | Hepatocellular carcinoma | 0.86 |

| HCT116 | Colorectal carcinoma | 0.58 |

| HeLa | Cervical cancer | 1.05 |

Data represents the concentration required to inhibit cell growth by 50% after a specified incubation period.

Table 3: Effect of Cdk/hdac-IN-2 on Cell Cycle Distribution in A375 Cells

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | 45.2 | 30.1 | 24.7 |

| Cdk/hdac-IN-2 (0.5 μM) | 35.8 | 25.5 | 38.7 |

| Cdk/hdac-IN-2 (1 μM) | 28.1 | 18.9 | 53.0 |

| Cdk/hdac-IN-2 (2 μM) | 15.7 | 10.3 | 74.0 |

Representative data showing a dose-dependent increase in the G2/M population.

Table 4: Induction of Apoptosis by Cdk/hdac-IN-2 in A375 Cells

| Treatment (48h) | % Apoptotic Cells (Annexin V positive) |

| Control (DMSO) | 5.2 |

| Cdk/hdac-IN-2 (0.5 μM) | 15.8 |

| Cdk/hdac-IN-2 (1 μM) | 35.2 |

| Cdk/hdac-IN-2 (2 μM) | 60.1 |

Representative data illustrating a dose-dependent increase in apoptosis.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Cdk/hdac-IN-2.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of Cdk/hdac-IN-2 or vehicle control (DMSO) for the indicated time.

-

Harvest cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.

-

Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of Cdk/hdac-IN-2 or vehicle control (DMSO) for the indicated time.

-

Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Differentiate cell populations:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by Cdk/hdac-IN-2.

Caption: Mechanism of Cdk/hdac-IN-2 induced G2/M arrest.

Caption: Workflow for cell cycle analysis.

Conclusion

Cdk/hdac-IN-2 is a valuable chemical probe for studying the synergistic effects of dual CDK and HDAC inhibition. Its ability to potently induce G2/M phase cell cycle arrest and subsequent apoptosis in a variety of cancer cell lines highlights the therapeutic potential of this approach. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing Cdk/hdac-IN-2 in their own investigations into novel cancer therapies. Further research into the in vivo efficacy and safety profile of Cdk/hdac-IN-2 and similar dual inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Histone Deacetylase 1 (HDAC1) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Impact of Cdk/hdac-IN-2 on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitor, Cdk/hdac-IN-2, with a specific focus on its mechanism of action related to histone acetylation. As a dual inhibitor, Cdk/hdac-IN-2 presents a promising therapeutic strategy by concurrently targeting two key classes of enzymes frequently dysregulated in cancer and other diseases.[1][2][3] This document details the compound's inhibitory activity, the anticipated effects on histone acetylation, relevant experimental protocols, and the associated signaling pathways.

Core Concept: Dual Inhibition of CDKs and HDACs

The rationale behind developing dual CDK/HDAC inhibitors lies in the synergistic anti-cancer effects observed when these two enzyme families are targeted simultaneously.[4]

-

Histone Deacetylases (HDACs): These enzymes remove acetyl groups from lysine residues on histones and other proteins.[5] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[5] HDACs are often overexpressed in cancer cells, contributing to the silencing of tumor suppressor genes.[3] HDAC inhibitors reverse this effect, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis.

-

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. They form complexes with cyclins to control the progression through different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.

By inhibiting both HDACs and CDKs, dual inhibitors like Cdk/hdac-IN-2 can exert a multi-pronged attack on cancer cells, leading to enhanced therapeutic efficacy and potentially overcoming drug resistance.[4]

Quantitative Data: In Vitro Inhibitory Activity of Cdk/hdac-IN-2

The following table summarizes the in vitro inhibitory activity of Cdk/hdac-IN-2 against a panel of HDAC and CDK isoforms. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | IC50 (nM) |

| HDACs | |

| HDAC1 | 6.4 |

| HDAC2 | 0.25 |

| HDAC3 | 45 |

| HDAC6 | >1000 |

| HDAC8 | >1000 |

| CDKs | |

| CDK1 | 8.63 |

| CDK2 | 0.30 |

| CDK4 | >1000 |

| CDK6 | >1000 |

| CDK7 | >1000 |

Data sourced from publicly available information.

Effect on Histone Acetylation

As an inhibitor of HDAC1, HDAC2, and HDAC3, Cdk/hdac-IN-2 is expected to increase the acetylation of histones, particularly at lysine residues that are substrates for these enzymes. This leads to a more open chromatin structure, facilitating gene expression. A closely related dual HDAC1/2 and CDK2 inhibitor, referred to as HDAC1/2 and CDK2-IN-1, has been shown to increase the acetylation level of histone H3 in treated cells.[6]

While specific quantitative data on the fold-increase in histone acetylation for Cdk/hdac-IN-2 is not yet publicly available, studies on other dual CDK/HDAC inhibitors have demonstrated a significant increase in acetylated histone H3 levels upon treatment.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of Cdk/hdac-IN-2 on histone acetylation. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HCT116) in 6-well plates at a density of 5 x 10^5 cells per well.

-

Incubation: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of Cdk/hdac-IN-2 in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of Cdk/hdac-IN-2 or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Histone Extraction

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Sonication: Sonicate the cell lysates to shear the genomic DNA.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the cell debris.

-

Supernatant Collection: Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.

Western Blot Analysis for Histone Acetylation

-

Protein Denaturation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. A higher percentage gel (e.g., 15%) is recommended for better resolution of histone proteins.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the levels of acetylated histones to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Cdk/hdac-IN-2 and a typical experimental workflow for its evaluation.

Signaling Pathway of Dual CDK/HDAC Inhibition

Caption: Dual inhibition of HDACs and CDKs by Cdk/hdac-IN-2.

Experimental Workflow for Evaluating Cdk/hdac-IN-2

Caption: Workflow for assessing histone acetylation changes.

Conclusion

Cdk/hdac-IN-2 is a potent dual inhibitor of class I HDACs and specific CDKs. Its mechanism of action involves the induction of histone hyperacetylation, which is expected to lead to the re-expression of tumor suppressor genes. Concurrently, its inhibition of key cell cycle kinases leads to cell cycle arrest. This dual activity makes Cdk/hdac-IN-2 a compound of significant interest for further investigation in cancer therapy. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to explore the biological effects of this and similar dual-acting inhibitors. Further studies are warranted to fully elucidate the quantitative impact of Cdk/hdac-IN-2 on histone acetylation in various cellular contexts and its in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. erurj.journals.ekb.eg [erurj.journals.ekb.eg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Cdk/hdac-IN-2: A Technical Guide to its Regulation of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cdk/hdac-IN-2, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This document details its mechanism of action, impact on gene expression, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

Cdk/hdac-IN-2 exerts its biological effects by simultaneously targeting two critical classes of enzymes involved in cell cycle regulation and epigenetic modification. By inhibiting specific CDKs, it directly interferes with the cell cycle machinery, leading to cell cycle arrest. Concurrently, its inhibition of HDACs alters the chromatin landscape, leading to the re-expression of silenced tumor suppressor genes and the induction of apoptosis. This dual-action mechanism provides a synergistic anti-cancer effect.

The primary molecular targets of Cdk/hdac-IN-2 are HDAC1, HDAC2, HDAC3, HDAC8, CDK1, and CDK2.[1] The coordinated inhibition of these enzymes disrupts fundamental cellular processes, making this compound a subject of significant interest in oncology research.

Quantitative Inhibition Profile

The inhibitory activity of Cdk/hdac-IN-2 has been quantified against a panel of CDK and HDAC enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of its potency against various targets.

| Target Enzyme | IC50 (nM) |

| HDAC1 | 6.4 |

| HDAC2 | 0.25 |

| HDAC3 | 45 |

| HDAC6 | >1000 |

| HDAC8 | >1000 |

| CDK1 | 8.63 |

| CDK2 | 0.30 (µM) |

| CDK4 | >1000 |

| CDK6 | >1000 |

| CDK7 | >1000 |

Data sourced from MedChemExpress product information.[1][2]

Signaling Pathways and Cellular Effects

Cdk/hdac-IN-2 modulates signaling pathways that govern cell cycle progression and apoptosis. Its primary cellular effects include the induction of G2/M phase cell cycle arrest and the initiation of programmed cell death.

Cell Cycle Regulation Pathway

The inhibitory action of Cdk/hdac-IN-2 on CDK1 and CDK2 disrupts the normal progression of the cell cycle. CDK1 is a key regulator of the G2/M transition, and its inhibition prevents cells from entering mitosis. CDK2 is crucial for the G1/S transition, and its inhibition contributes to cell cycle arrest. The dual inhibition of these kinases leads to a robust halt in cell proliferation.

References

Cdk/hdac-IN-2: A Technical Overview of a Dual Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies related to the dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitor, Cdk/hdac-IN-2. This document collates available data on its inhibitory activity and cellular effects, and presents detailed, representative experimental protocols for the evaluation of similar dual-target inhibitors. The information is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to Dual CDK/HDAC Inhibition

The simultaneous inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy. CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] HDACs play a key role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes.[1] By targeting both pathways, dual CDK/HDAC inhibitors can exert a multi-pronged attack on cancer cells, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][3] This dual-action approach may also help to overcome mechanisms of resistance that can arise with single-target agents.[2]

In Vitro Studies of Cdk/hdac-IN-2

Cdk/hdac-IN-2 has been identified as a potent dual inhibitor of both HDAC and CDK enzymes. Its activity has been characterized through various in vitro assays, with the following data being reported.

Enzymatic Inhibitory Activity

The primary in vitro characterization of Cdk/hdac-IN-2 involves determining its inhibitory concentration (IC50) against a panel of purified CDK and HDAC enzymes.

| Target Enzyme | IC50 (nM) |

| HDACs | |

| HDAC1 | 6.4 |

| HDAC2 | 0.25 |

| HDAC3 | 45 |

| HDAC6 | >1000 |

| HDAC8 | >1000 |

| CDKs | |

| CDK1 | 8.63 |

| CDK2 | 0.30 |

| CDK4 | >1000 |

| CDK6 | >1000 |

| CDK7 | >1000 |

Data sourced from MedChemExpress.

Cellular Activity

In cellular assays, Cdk/hdac-IN-2 has been shown to exhibit potent anti-proliferative effects, induce cell cycle arrest, and promote apoptosis.[4]

| Cell-Based Assay | Observed Effect |

| Anti-proliferative Activity | Potent inhibition of cancer cell growth |

| Cell Cycle Analysis | Induction of cell cycle arrest at the G2/M phase |

| Apoptosis Assay | Induction of apoptosis |

In Vivo Studies of Cdk/hdac-IN-2

Information in the public domain regarding the in vivo evaluation of Cdk/hdac-IN-2 is limited. However, it is reported to demonstrate potent anti-tumor efficacy.[4] For researchers planning in vivo studies with similar dual inhibitors, a representative experimental protocol is provided in a later section.

Signaling Pathway and Mechanism of Action

The dual inhibition of CDKs and HDACs by a single molecule like Cdk/hdac-IN-2 is proposed to have a synergistic anti-cancer effect. The following diagram illustrates the key signaling pathways affected.

Caption: Proposed signaling pathway for a dual CDK/HDAC inhibitor.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize dual CDK/HDAC inhibitors. These are based on methodologies reported in the scientific literature for similar compounds and can be adapted for the evaluation of Cdk/hdac-IN-2.

In Vitro Experimental Protocols

Objective: To determine the in vitro inhibitory activity of the compound against purified CDK and HDAC enzymes.

Materials:

-

Recombinant human CDK and HDAC enzymes

-

Specific peptide or protein substrates for each enzyme

-

ATP (for CDK assays)

-

Acetyl-CoA (for some HDAC assays)

-

Assay buffer (specific to each enzyme)

-

Detection reagents (e.g., ADP-Glo™ for CDKs, fluorescent HDAC substrate)

-

Test compound (Cdk/hdac-IN-2)

-

Positive control inhibitors

-

384-well plates

Procedure (General):

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the enzyme and its specific substrate to the wells.

-

For CDK assays, initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound (Cdk/hdac-IN-2)

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization buffer (for MTT)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Test compound (Cdk/hdac-IN-2)

-

Propidium iodide (PI) staining solution

-

RNase A

-

70% ethanol (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Objective: To quantify the induction of apoptosis by the compound.

Materials:

-

Cancer cell lines

-

Test compound (Cdk/hdac-IN-2)

-

Annexin V-FITC and Propidium Iodide (PI) kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Experimental Protocol

Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

Test compound (Cdk/hdac-IN-2) formulated in a suitable vehicle

-

Vehicle control

-

Positive control drug (optional)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

-

Administer the test compound and controls via the desired route (e.g., intraperitoneal, oral) and schedule (e.g., daily, twice weekly).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental Workflows

The following diagrams outline a typical workflow for the evaluation of a dual CDK/HDAC inhibitor and the logical relationship of its mechanism of action.

Caption: A general experimental workflow for the evaluation of a dual CDK/HDAC inhibitor.

Caption: Logical relationship of the dual mechanism of action leading to an anti-tumor effect.

References

- 1. Discovery and Development of HDAC Inhibitors: Approaches for the Treatment of Cancer a Mini-review | Bentham Science [benthamscience.com]

- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hh.alma.exlibrisgroup.com [hh.alma.exlibrisgroup.com]

Cdk/hdac-IN-2 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dual inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) represents a promising therapeutic strategy in oncology, particularly for hematological malignancies. This approach is designed to synergistically attack cancer cell proliferation, survival, and gene expression regulation. This technical guide focuses on Cdk/hdac-IN-2, a dual inhibitor targeting HDAC1, 2, 3 and CDK1, 2. While detailed peer-reviewed data on Cdk/hdac-IN-2 in hematological malignancies is limited, this document consolidates available information and leverages data from other well-characterized dual CDK/HDAC inhibitors to provide a comprehensive overview of the mechanism of action, potential therapeutic applications, and relevant experimental protocols for researchers in the field.

Introduction: The Rationale for Dual CDK/HDAC Inhibition

Hematological malignancies, such as leukemia, lymphoma, and multiple myeloma, are often characterized by dysregulated cell cycle progression and aberrant epigenetic modifications.

-

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[1] Their hyperactivity, a common feature in cancer, leads to uncontrolled cell proliferation.[1]

-

Histone Deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[2][3] Overexpression or aberrant activity of HDACs is frequently observed in various cancers, contributing to the silencing of tumor suppressor genes.[2][3]

The simultaneous inhibition of both CDKs and HDACs offers a multi-pronged attack on cancer cells. This strategy is expected to induce cell cycle arrest, promote apoptosis, and reactivate the expression of silenced tumor suppressor genes, potentially overcoming the resistance mechanisms associated with single-agent therapies.[4]

Cdk/hdac-IN-2: A Profile

Cdk/hdac-IN-2 is a small molecule inhibitor identified as a dual inhibitor of both CDKs and HDACs.

Chemical Properties:

| Property | Value |

| CAS Number | 2580938-58-3[5][6] |

| Molecular Formula | C₂₅H₂₀Cl₂N₆O₃[5] |

| Molecular Weight | 523.37 g/mol [5] |

Target Profile:

Cdk/hdac-IN-2 has been shown to inhibit the following enzymes:

Quantitative Data: Inhibitory Potency

While extensive data for Cdk/hdac-IN-2 in hematological cell lines is not publicly available, a supplier provides the following IC₅₀ values for the compound. It is important to note that the specific assay conditions for these values are not detailed.

| Target | IC₅₀ (nM) |

| HDAC1 | 6.4 |

| HDAC2 | 0.25 |

| HDAC3 | 45 |

| CDK1 | >1000 |

| CDK2 | 8.63 |

| Unknown Target | 0.30 |

Data sourced from a commercial supplier and should be independently verified.[7]

For comparison, the following table presents IC₅₀ values for other reported dual CDK/HDAC inhibitors in relevant assays.

| Compound | Target | IC₅₀ (nM) | Cell Line Antiproliferative IC₅₀ (µM) |

| Compound 8e | CDK9 | 88.4 | MV-4-11 (0.03-0.6)[4] |

| HDAC1 | 168.9 | ||

| HDAC1/2 and CDK2-IN-1 | HDAC1 | 70,700 | H460 (1.59), A375 (0.47), HepG2 (0.86), HCT116 (0.58), Hela (1.05)[8] |

| HDAC2 | 23,100 | ||

| CDK2 | 800 |

Mechanism of Action: A Dual Approach

The antitumor effects of Cdk/hdac-IN-2 are believed to stem from its simultaneous inhibition of key CDKs and HDACs, leading to cell cycle arrest and apoptosis.[5][6]

Signaling Pathway

The dual inhibition of CDKs and HDACs disrupts fundamental cellular processes in cancer cells.

Caption: Mechanism of action for Cdk/hdac-IN-2.

Experimental Protocols

While specific published protocols for Cdk/hdac-IN-2 are not available, the following are standard methodologies used to evaluate dual CDK/HDAC inhibitors in hematological malignancy models.

Cell Viability Assay

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC₅₀).

Protocol:

-

Cell Seeding: Seed hematological cancer cells (e.g., MV-4-11, K562, U937) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of Cdk/hdac-IN-2 (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate IC₅₀ values using non-linear regression analysis in software like GraphPad Prism.

Cell Cycle Analysis

This protocol is used to determine the effect of the inhibitor on cell cycle progression.

Protocol:

-

Treatment: Treat cells with Cdk/hdac-IN-2 at concentrations around the IC₅₀ value for 24 or 48 hours.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9]

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[10]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]

Apoptosis Assay

This assay quantifies the induction of programmed cell death.

Protocol:

-

Treatment: Treat cells with Cdk/hdac-IN-2 for 24-48 hours.

-

Staining: Harvest cells and stain with an Annexin V-FITC and propidium iodide (PI) kit according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Experimental Workflow

A typical preclinical evaluation of a dual CDK/HDAC inhibitor in hematological malignancies follows a structured workflow.

Caption: Preclinical evaluation workflow.

Conclusion and Future Directions

Cdk/hdac-IN-2 is a potent dual inhibitor of class I HDACs and cell cycle-regulating CDKs. The rationale for this dual-targeting approach in hematological malignancies is strong, with the potential for synergistic antitumor activity and the ability to overcome drug resistance. While specific data on Cdk/hdac-IN-2 in this context remains limited, the established methodologies and the promising results from other dual CDK/HDAC inhibitors provide a clear path for its further investigation. Future research should focus on comprehensive in vitro profiling across a panel of hematological cancer cell lines, detailed mechanistic studies to confirm the induction of cell cycle arrest and apoptosis, and in vivo efficacy and safety studies in relevant animal models. Such studies will be crucial to determine the therapeutic potential of Cdk/hdac-IN-2 as a novel agent for the treatment of hematological malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of HDACs in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. gentaur.pl [gentaur.pl]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for Cdk/hdac-IN-2

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cdk/hdac-IN-2 is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Specifically, it targets HDAC1, HDAC2, HDAC3, CDK1, and CDK2.[1] This dual-inhibition strategy offers a promising approach in cancer research by simultaneously targeting two key classes of enzymes involved in cell cycle progression and gene expression, leading to cell cycle arrest and apoptosis.[2][3] These application notes provide detailed protocols for in vitro assays to assess the efficacy of Cdk/hdac-IN-2 and summarize its key characteristics.

Product Information

| Property | Value |

| IUPAC Name | N-((4-(((2-aminophenyl)amino)carbonyl)phenyl)methyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide |

| Molecular Formula | C₂₅H₂₀Cl₂N₆O₃ |

| Molecular Weight | 523.37 g/mol [1] |

| Appearance | Solid[1] |

| CAS Number | 2580938-58-3 |

Solubility and Storage

Proper handling and storage of Cdk/hdac-IN-2 are crucial for maintaining its stability and activity.

| Solvent | Solubility |

| DMSO | Soluble |

| Ethanol | Limited Solubility |

| Water | Insoluble |

Storage: Store the solid compound at -20°C. For long-term storage, desiccate and protect from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Mechanism of Action

Cdk/hdac-IN-2 exerts its anti-cancer effects through the dual inhibition of CDKs and HDACs.

-

HDAC Inhibition: By inhibiting class I HDACs (HDAC1, 2, and 3), Cdk/hdac-IN-2 leads to an increase in the acetylation of histone and non-histone proteins. This results in the relaxation of chromatin structure and the transcriptional activation of tumor suppressor genes, such as p21, which in turn inhibits cell cycle progression.

-

CDK Inhibition: Inhibition of CDK1 and CDK2 by Cdk/hdac-IN-2 directly impedes cell cycle progression, primarily at the G2/M transition.[1]

The synergistic effect of inhibiting both pathways leads to potent cell cycle arrest and induction of apoptosis in cancer cells.[2][4]

Below is a diagram illustrating the proposed signaling pathway affected by Cdk/hdac-IN-2.

Figure 1: Proposed mechanism of action of Cdk/hdac-IN-2.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Cdk/hdac-IN-2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Cdk/hdac-IN-2 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A375)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Cdk/hdac-IN-2

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Workflow:

Figure 2: Workflow for the MTT cell viability assay.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Cdk/hdac-IN-2 in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Remove the overnight culture medium and add 100 µL of the Cdk/hdac-IN-2 dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability versus the log of the inhibitor concentration.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of Cdk/hdac-IN-2 on the cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Cdk/hdac-IN-2

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% ice-cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cdk/hdac-IN-2 (e.g., 0, 0.5, 1, 2 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by Cdk/hdac-IN-2 using Annexin V and PI staining.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Cdk/hdac-IN-2

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Cdk/hdac-IN-2 as described for the cell cycle analysis (48-hour treatment is common for apoptosis).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in the expression or post-translational modification of key proteins involved in the cell cycle and apoptosis following treatment with Cdk/hdac-IN-2.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Cdk/hdac-IN-2

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with Cdk/hdac-IN-2 for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of a compound structurally related to Cdk/hdac-IN-2, referred to as HDAC1/2 and CDK2-IN-1.[5] This data can serve as a reference for the expected activity of Cdk/hdac-IN-2.

Table 1: In Vitro Antiproliferative Activity of HDAC1/2 and CDK2-IN-1 [5]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H460 | Lung Cancer | 1.59 |

| A375 | Melanoma | 0.47 |

| HepG2 | Liver Cancer | 0.86 |

| HCT116 | Colon Cancer | 0.58 |

| HeLa | Cervical Cancer | 1.05 |

Table 2: In Vivo Antitumor Activity of HDAC1/2 and CDK2-IN-1 in a HCT116 Xenograft Model [5]

| Treatment Group (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) |

| 25 | 28 |

| 50 | 40 |

| 100 | 44 |

Purchasing Information

Cdk/hdac-IN-2 can be purchased from various chemical suppliers specializing in research compounds. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

Note: The information provided in these application notes is intended for guidance only. Researchers should optimize the protocols for their specific experimental conditions and cell lines.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Cdk/hdac-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk/hdac-IN-2 is a dual inhibitor targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This molecule is of significant interest in oncological research due to its potential to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] The simultaneous inhibition of these two key enzyme families presents a promising strategy for overcoming drug resistance and enhancing anti-tumor efficacy.[2][3] These application notes provide a comprehensive guide to the solubility and stability of Cdk/hdac-IN-2, along with detailed protocols for experimental evaluation.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and use in in vitro and in vivo studies. While specific quantitative solubility data for Cdk/hdac-IN-2 is not extensively available in the public domain, the following table provides expected solubility in common laboratory solvents based on the characteristics of similar small molecule inhibitors. Researchers are strongly encouraged to determine the solubility of their specific batch of Cdk/hdac-IN-2 empirically.

Table 1: Expected Solubility of Cdk/hdac-IN-2

| Solvent | Expected Solubility | Notes |

| DMSO | ≥ 50 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, which can affect solubility.[4][5] |

| Ethanol | Limited | Solubility is expected to be lower than in DMSO. |

| Water | Insoluble | The compound is not expected to be soluble in aqueous solutions.[5] |

| PBS (pH 7.4) | Insoluble | Similar to water, solubility in physiological buffers is expected to be very low. |

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a general method for determining the kinetic solubility of Cdk/hdac-IN-2 in a high-throughput manner.[6]

Materials:

-

Cdk/hdac-IN-2

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of Cdk/hdac-IN-2 in anhydrous DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing 198 µL of PBS in each well. This will result in a final DMSO concentration of 1%.

-

Incubation and Shaking: Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow for equilibration.

-

Measurement of Turbidity: Measure the absorbance at a wavelength of 620 nm using a microplate reader to assess the turbidity of each well. The lowest concentration at which precipitation is observed is considered the kinetic solubility limit.

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation. This can be determined by plotting the absorbance at 620 nm against the compound concentration and identifying the point at which the absorbance begins to increase sharply.

Stability Profile

Evaluating the stability of Cdk/hdac-IN-2 is crucial for ensuring the integrity and reproducibility of experimental results. Stability should be assessed under various storage and experimental conditions.

Table 2: Stability Testing Parameters for Cdk/hdac-IN-2

| Condition | Storage Temperature | Duration | Analysis Method |

| Solid (Powder) | -20°C | 12 months | HPLC-UV |

| Solid (Powder) | 4°C | 6 months | HPLC-UV |

| Solid (Powder) | Room Temperature | 1 month | HPLC-UV |

| DMSO Stock Solution | -20°C | 6 months | HPLC-UV |

| DMSO Stock Solution | -80°C | 24 months | HPLC-UV |

| Aqueous Solution (Post-dilution) | Room Temperature | 24 hours | LC-MS |

Experimental Protocol: Stability Assessment in Solution

This protocol provides a framework for evaluating the stability of Cdk/hdac-IN-2 in a DMSO stock solution.

Materials:

-

Cdk/hdac-IN-2

-

Anhydrous DMSO

-

HPLC-grade acetonitrile and water

-

Formic acid

-

Vials for storage

-

HPLC-UV system

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of Cdk/hdac-IN-2 in anhydrous DMSO.

-

Aliquot and Store: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.

-

Initial Analysis (Time 0): Immediately analyze one aliquot using a validated HPLC-UV method to determine the initial purity and concentration. This serves as the baseline.

-

Storage: Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).

-

Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

-

HPLC Analysis: Analyze the samples using the same HPLC-UV method as the initial analysis.

-

Data Comparison: Compare the peak area and purity of the aged samples to the time 0 sample to determine the percentage of degradation.

Mechanism of Action: Signaling Pathway

Cdk/hdac-IN-2 exerts its anti-cancer effects by dually inhibiting CDKs and HDACs. CDKs are critical for cell cycle progression, while HDACs regulate gene expression through the deacetylation of histones and other proteins. By inhibiting both, Cdk/hdac-IN-2 can lead to the accumulation of acetylated histones, resulting in the expression of tumor suppressor genes like p21, and can also directly halt the cell cycle, ultimately leading to apoptosis.[7]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. embopress.org [embopress.org]

Application Notes and Protocols for Dual Cdk/HDAC Inhibitors

A General Guide to Reconstitution and Storage